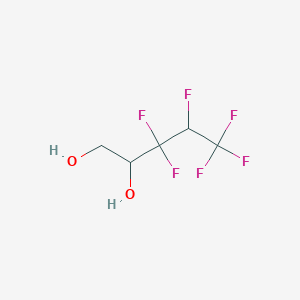

3,3,4,5,5,5-Hexafluoropentane-1,2-diol

Description

Contextualization within Contemporary Organofluorine Chemistry

Organofluorine chemistry, a field dedicated to compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical and materials science. wikipedia.orgjst.go.jp The introduction of fluorine into organic molecules imparts unique properties not achievable with other elements. taylorandfrancis.com This is primarily due to the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.orgtaylorandfrancis.com These characteristics lead to compounds with enhanced thermal stability, chemical resistance, and modified surface properties like hydrophobicity. nbinno.com

Within this broad field, highly fluorinated alcohols, and specifically diols, represent a significant class of molecules. They serve as essential building blocks and intermediates for a wide array of advanced materials, pharmaceuticals, and agrochemicals. jst.go.jpnbinno.comworktribe.com The strategic placement of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its reactivity, lipophilicity, and metabolic stability, making these compounds subjects of intense academic and industrial research. researchgate.net

Structural Distinctiveness of Vicinal Fluorinated Diols

A diol is a chemical compound that contains two hydroxyl (-OH) groups. When these hydroxyl groups are located on adjacent carbon atoms, the molecule is classified as a vicinal diol, or glycol. The structure of 3,3,4,5,5,5-Hexafluoropentane-1,2-diol places it within this category.

Fundamental Academic Significance of Highly Fluorinated Vicinal Diol Systems

The academic importance of highly fluorinated vicinal diols is rooted in their utility as versatile synthetic intermediates. nbinno.com The dual functionality of the diol group allows for participation in polymerization reactions, leading to the creation of advanced polymers such as fluorinated polyesters and polyurethanes. nbinno.com These materials often exhibit superior properties, including enhanced durability and resistance to degradation.

Furthermore, these compounds are crucial for systematic studies on the effects of fluorination on molecular properties. soton.ac.uk Research into fluorinated diols helps to elucidate fundamental principles of molecular interactions, conformational preferences, and reaction mechanisms. By studying how different patterns of fluorination affect properties like lipophilicity, researchers can design molecules with tailored characteristics for applications ranging from drug delivery to advanced coatings and electronics. researchgate.netsoton.ac.uk

Chemical Profile: this compound

While detailed research findings specifically for this compound are not extensively documented in publicly available literature, its basic chemical and physical properties can be compiled from chemical data sources.

| Property | Value |

| CAS Number | 121628-30-6 |

| Molecular Formula | C₅H₆F₆O₂ |

| Molecular Weight | 212.09 g/mol |

| Structure |

Data compiled from available chemical databases. chemsrc.com Specific experimental values for properties like boiling point and density are not consistently reported in the surveyed literature.

Structure

2D Structure

3D Structure

Properties

CAS No. |

121628-30-6 |

|---|---|

Molecular Formula |

C5H6F6O2 |

Molecular Weight |

212.09 g/mol |

IUPAC Name |

3,3,4,5,5,5-hexafluoropentane-1,2-diol |

InChI |

InChI=1S/C5H6F6O2/c6-3(5(9,10)11)4(7,8)2(13)1-12/h2-3,12-13H,1H2 |

InChI Key |

XSWCRNDMNHPRNW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(F)(F)F)F)(F)F)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Fluorinated Vicinal Diols

Strategic Approaches to Fluorinated Diol Synthesis

The introduction of vicinal diol functionalities onto a fluorinated scaffold can be achieved through several strategic approaches, each with its own set of advantages and challenges. These methods primarily involve the oxidation of a precursor alkene or the construction of the diol moiety from other functional groups.

Stereoselective Synthesis of Fluorinated Diols

The stereoselective synthesis of fluorinated diols is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ). wikipedia.org

For the synthesis of 3,3,4,5,5,5-Hexafluoropentane-1,2-diol, a suitable precursor would be 3,3,4,5,5,5-hexafluoropent-1-ene. The electron-withdrawing nature of the hexafluoropropyl group can decrease the nucleophilicity of the double bond, potentially slowing the reaction rate. york.ac.uk However, the Sharpless AD reaction is known to be effective for a broad range of substrates, including those with electron-deficient characteristics. alfa-chemistry.com

The choice of the chiral ligand dictates the stereochemical outcome of the reaction. The commercially available "AD-mix" reagents, which contain the osmium catalyst, a stoichiometric reoxidant (such as potassium ferricyanide), and the chiral ligand, simplify the experimental procedure. organic-chemistry.org

AD-mix-α (containing a DHQ-based ligand) would be expected to deliver the (R,R)-diol.

AD-mix-β (containing a DHQD-based ligand) would be expected to deliver the (S,S)-diol.

The reaction proceeds via a [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol. The use of additives like methanesulfonamide (B31651) can accelerate the hydrolysis of the osmate ester and improve the catalytic turnover, which is particularly useful for less reactive alkenes. wikipedia.orgchem-station.com

Table 1: Representative Enantioselectivities in Sharpless Asymmetric Dihydroxylation This table presents typical enantiomeric excess (ee) values for the dihydroxylation of various olefin substrates to illustrate the general effectiveness of the method.

| Substrate | Chiral Ligand System | Product Diol | Enantiomeric Excess (ee) |

|---|---|---|---|

| Styrene | AD-mix-β | (R)-1-Phenylethane-1,2-diol | >99% |

| trans-Stilbene | AD-mix-β | (R,R)-1,2-Diphenylethane-1,2-diol | 99% |

| 1-Decene | AD-mix-β | (R)-Decane-1,2-diol | 97% |

| Methyl tiglate | AD-mix-α | Methyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate | 95% |

Modern Olefin Dihydroxylation Techniques for Vicinal Diol Formation

While the Sharpless asymmetric dihydroxylation is a robust method, the high cost and toxicity of osmium have driven the development of alternative, osmium-free dihydroxylation techniques. thieme-connect.comrsc.org These modern methods often employ more abundant and less toxic metals or even metal-free conditions. organic-chemistry.org

Manganese-Catalyzed Dihydroxylation: Manganese-based catalysts have emerged as a promising alternative for the asymmetric dihydroxylation of alkenes. nih.govconsensus.app Chiral manganese complexes, often with tetradentate nitrogen-donor ligands, can catalyze the cis-dihydroxylation of a wide range of olefins with high enantioselectivity, using environmentally benign oxidants like hydrogen peroxide or Oxone. acs.orgrsc.org For a substrate like 3,3,4,5,5,5-hexafluoropent-1-ene, a manganese-catalyzed system could offer a more sustainable synthetic route. The reaction mechanism is believed to involve a high-valent manganese-oxo-hydroxo species that acts as the active oxidant. acs.org

Iron-Catalyzed Dihydroxylation: Inspired by the action of Rieske dioxygenase enzymes, which are non-heme iron-dependent enzymes that catalyze the syn-dihydroxylation of arenes and alkenes, synthetic iron-based catalysts have been developed. thieme-connect.com These biomimetic systems use iron complexes with specific ligand scaffolds to achieve enantioselective syn-dihydroxylation, providing a greener alternative to traditional heavy metal catalysts. researchgate.net

Ruthenium-Catalyzed Dihydroxylation: Ruthenium tetroxide, generated in situ from a ruthenium precursor like ruthenium trichloride, is a potent oxidizing agent that can effect the syn-dihydroxylation of alkenes. wikipedia.org While powerful, controlling the reaction to prevent over-oxidation and achieve high stereoselectivity can be challenging. rsc.org

Metal-Free Dihydroxylation: Approaches that avoid transition metals entirely have also been developed. One such method involves the use of hydrogen peroxide as the oxidant in the presence of a resin-supported sulfonic acid catalyst. organic-chemistry.org This system proceeds through the in situ formation of an epoxide, followed by acid-catalyzed hydrolysis to the corresponding trans-diol. While this method provides the anti-dihydroxylation product, it represents a clean and safe alternative for diol synthesis. organic-chemistry.org

Direct Fluorination Protocols in Diol Construction

Direct fluorination of a pre-existing diol is generally not a viable strategy due to the high reactivity of elemental fluorine and the oxidative sensitivity of the hydroxyl groups. However, electrophilic fluorinating reagents can be employed in more complex, multi-step strategies to construct a fluorinated diol. wikipedia.org

One hypothetical approach could involve an electrophilic fluorocyclization of an unsaturated alcohol. documentsdelivered.com For example, a suitable unsaturated alcohol precursor could be treated with an electrophilic fluorine source like Selectfluor (F-TEDA-BF4). organic-chemistry.orgsigmaaldrich.com This could potentially lead to the formation of a cyclic ether with a fluorine atom incorporated. Subsequent ring-opening and functional group manipulations would be required to yield the final diol.

Another strategy could involve the synthesis of a fluorinated epoxide as a key intermediate. The ring-opening of such an epoxide can be achieved with various nucleophiles. While fluoride (B91410) opening would lead to a fluorohydrin, hydrolysis of the epoxide would yield the vicinal diol. arkat-usa.orgbeilstein-journals.org For instance, the epoxidation of 3,3,4,5,5,5-hexafluoropent-1-ene would yield 2-(1,2,2,3,3,3-hexafluoropropyl)oxirane, which upon hydrolysis, would furnish the target diol.

Precursor Chemistry for Fluorinated Diol Scaffolds

The synthesis of fluorinated diols can also be approached by constructing the carbon skeleton with the fluorine atoms already in place, followed by the formation of the diol functionality.

Leveraging Fluorinated Carbonyl Compounds as Building Blocks

Highly fluorinated carbonyl compounds are potent electrophiles due to the strong inductive effect of the fluorine atoms. acs.org This property can be exploited for the synthesis of fluorinated alcohols and diols. A plausible route to this compound could start from a fluorinated ketone, such as 1,1,1,2,3,3-hexafluoropentan-4-one.

The reaction of this ketone with a one-carbon nucleophile, such as the Grignard reagent derived from a protected halomethanol (e.g., (methoxymethoxy)methylmagnesium chloride), could form the carbon-carbon bond necessary to build the pentane (B18724) skeleton. However, a significant challenge in the reaction of Grignard reagents with fluorinated ketones is the competing reduction pathway, where the Grignard reagent acts as a hydride donor. acs.orgacs.org

Table 2: Outcome of Grignard Reactions with Fluorinated vs. Non-fluorinated Ketones This table provides a conceptual comparison of the typical reactivity patterns.

| Ketone | Grignard Reagent | Major Product Type | Comments |

|---|---|---|---|

| Acetone | Ethylmagnesium bromide | Addition (Tertiary alcohol) | The addition reaction is highly favored. |

| Hexafluoroacetone | Ethylmagnesium bromide | Reduction (Secondary alcohol) | Reduction is often a significant side reaction or the main pathway due to the increased electrophilicity of the carbonyl carbon. acs.org |

| 1,1,1,2,3,3-Hexafluoropentan-4-one | Methylmagnesium bromide | Addition/Reduction | A mixture of addition and reduction products would be expected. |

Careful selection of the nucleophile and reaction conditions is crucial to favor the desired addition reaction. Subsequent deprotection and further functional group manipulation would be required to arrive at the target diol.

In Situ Formation and Interception of Reactive Diol Intermediates

The synthesis of the target diol can also be envisioned through the formation of a reactive intermediate that is then converted to the diol in situ. A prime example of this strategy is the hydrolysis of a fluorinated epoxide.

The synthesis of a fluorinated epoxide, such as 2-(1,2,2,3,3,3-hexafluoropropyl)oxirane, can be achieved by the epoxidation of 3,3,4,5,5,5-hexafluoropent-1-ene using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). Due to the electron-withdrawing nature of the fluoroalkyl group, the alkene is less reactive, and more forcing conditions may be required.

Once the epoxide is formed, it can be hydrolyzed under either acidic or basic conditions to yield the vicinal diol. beilstein-journals.org This ring-opening reaction proceeds via an SN2 mechanism.

Acid-catalyzed hydrolysis: The epoxide oxygen is first protonated, making the epoxide a better electrophile. Water then attacks one of the epoxide carbons.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks one of the epoxide carbons.

The hydrolysis of the epoxide can be considered a method for the in situ formation of the diol from a stable precursor. The term "interception" can be applied if the intermediate alkoxide formed during the ring-opening is trapped by another electrophile before protonation. For example, if the epoxide ring-opening is performed in the presence of a silylating agent, a silyl-protected diol could be isolated. This approach allows for the protection of the newly formed hydroxyl groups in the same step as their formation, which can be advantageous in multi-step syntheses. The use of fluorinated alcohols as solvents can also promote the ring-opening of epoxides. arkat-usa.orgresearchgate.net

Mechanistic Investigations and Reactivity Profiles of Highly Fluorinated Vicinal Diol Systems

Influence of Fluorine Substitution on Diol Reactivity

The presence of multiple fluorine atoms in close proximity to the diol functionality in 3,3,4,5,5,5-Hexafluoropentane-1,2-diol dramatically reshapes its electronic landscape and intermolecular interactions. These modifications, in turn, dictate the diol's reactivity in various chemical transformations.

Intramolecular and Intermolecular Hydrogen Bonding Dynamics

Hydrogen bonding plays a pivotal role in the chemistry of alcohols, and the introduction of fluorine adds complexity to these interactions. Fluorinated diols like this compound can participate in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. libretexts.org

Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups in a vicinal diol allows for the formation of an intramolecular hydrogen bond, where the hydrogen of one hydroxyl group interacts with the oxygen of the other. researchgate.net In fluorinated systems, the possibility of O-H···F hydrogen bonds also arises. While the ability of covalently bound fluorine to act as a hydrogen bond acceptor has been a subject of debate, evidence suggests that such interactions can occur, particularly in conformationally restricted or flexible molecules. nih.govucla.edu

The presence of fluorine atoms can influence the strength and geometry of these intramolecular hydrogen bonds. The electron-withdrawing nature of fluorine can weaken the O-H···O hydrogen bond by reducing the basicity of the acceptor oxygen. Conversely, it can strengthen the hydrogen bond by increasing the acidity of the donor hydrogen. Computational studies are often employed to rationalize the magnitude and conformational dependence of these interactions. nih.gov

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonding is a key factor governing the physical properties and reactivity of alcohols in the condensed phase. libretexts.org Fluorinated alcohols are known to be strong hydrogen-bond donors. researchgate.netcolab.ws This enhanced donor ability stems from the increased acidity of the hydroxyl protons due to the inductive effect of the fluorine atoms.

In solution, fluorinated diols can form extensive hydrogen-bonding networks with themselves and with solvent molecules. nih.gov These interactions can significantly influence reaction rates and mechanisms. For example, in a protic solvent, there can be a competition between intramolecular and intermolecular hydrogen bonding, with the latter potentially disrupting the former. nih.gov The strong hydrogen-bonding capabilities of fluorinated alcohols are a primary reason for their utility as unique reaction media. researchgate.netcolab.ws

Table 2: Hydrogen Bonding Properties of Fluorinated Alcohols

| Property | Description | Reference |

|---|---|---|

| H-Bond Donor Ability | Strong, due to increased acidity of OH protons. | researchgate.netcolab.ws |

| H-Bond Acceptor Ability (Oxygen) | Weakened, due to reduced basicity. | nih.gov |

| H-Bond Acceptor Ability (Fluorine) | Weak, but can occur in favorable geometries. | nih.govucla.edu |

| Solvent Effects | Can form extensive H-bonding networks, influencing reaction outcomes. | nih.gov |

Reaction Pathways and Chemical Transformations

The unique electronic and hydrogen-bonding properties of highly fluorinated vicinal diols like this compound give rise to distinct reactivity profiles and open up specific reaction pathways.

Nucleophilic Addition Reactions of Fluorinated Diols

Due to the enhanced electrophilicity of the carbon atoms bearing the hydroxyl groups, fluorinated diols are more susceptible to nucleophilic attack compared to their non-fluorinated analogs. However, the hydroxyl groups themselves are poor leaving groups. Therefore, activation of the hydroxyl groups, typically through protonation or conversion to a better leaving group, is often necessary for nucleophilic substitution to occur.

In the context of nucleophilic addition, the diol can act as the nucleophile. The reduced basicity of the oxygen atoms in fluorinated diols makes them weaker nucleophiles. However, under appropriate conditions, they can still participate in reactions such as Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The reaction conditions, including the choice of catalyst and solvent, are critical in promoting these transformations.

Oxidative Cleavage and Derivatization of Vicinal Fluorinated Diols

The oxidative cleavage of vicinal diols is a fundamental transformation in organic synthesis, leading to the formation of aldehydes and ketones. wikipedia.org This reaction typically proceeds through a cyclic intermediate with an oxidizing agent. wikipedia.org Common reagents for this purpose include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). libretexts.org

The presence of fluorine atoms can influence the rate and efficiency of this cleavage. The electron-withdrawing nature of the fluoroalkyl groups can affect the stability of the cyclic intermediate and the transition state, potentially altering the reaction kinetics. For this compound, oxidative cleavage would be expected to yield formaldehyde (B43269) and 2,2,3,4,4,4-hexafluorobutanal.

Derivatization of vicinal diols is often employed for analytical purposes or to modify the properties of the molecule. nih.gov A common derivatization reaction involves the formation of cyclic esters or ethers. For instance, vicinal diols react with boronic acids to form stable cyclic boronate esters. nih.gov This reaction is often used in the analysis of diols by mass spectrometry. nih.govresearchgate.net The reactivity of fluorinated diols in these derivatization reactions will be influenced by the steric and electronic effects of the fluorine substituents.

Reaction Promotion and Solvent Effects in Fluorinated Alcohol Media

Fluorinated alcohols, including diols, have gained significant attention as "magic" reaction media and promoters in organic synthesis. researchgate.netcolab.ws Their unique properties, such as strong hydrogen-bonding donor ability, low nucleophilicity, and high polarity, allow them to promote a wide range of reactions, often without the need for an additional catalyst. researchgate.netcolab.ws

These solvents can activate substrates through hydrogen bonding, stabilizing transition states and intermediates. researchgate.net For instance, they have been shown to be effective in promoting nucleophilic substitution reactions, C-H functionalization, and various cycloadditions. rsc.orgacs.orgrsc.org The low nucleophilicity of fluorinated alcohols prevents them from participating as nucleophiles in the reaction, which is a common side reaction with conventional alcohol solvents.

The use of a fluorinated diol like this compound as a solvent or co-solvent could offer unique advantages. Its bifunctional nature, with two hydroxyl groups, could lead to cooperative hydrogen-bonding effects, potentially enhancing its ability to promote certain reactions. The specific solvent effects would depend on the nature of the reaction and the substrates involved.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,2-trifluoroethanol (B45653) |

| 2,2,3,4,4,4-hexafluorobutanal |

| Ethanol |

| Formaldehyde |

| Lead tetraacetate |

Organocatalytic Roles of Fluorinated Alcohols

Fluorinated alcohols, including diols, have emerged as potent organocatalysts, primarily due to their strong hydrogen-bonding capabilities and low nucleophilicity. researchgate.netcolab.ws These properties allow them to activate substrates and stabilize transition states without participating directly as a nucleophile, a mode of action particularly valuable in various organic transformations. researchgate.net

The key to their catalytic activity lies in the electron-withdrawing nature of fluorine atoms, which increases the acidity of the hydroxyl protons. This enhanced acidity makes them powerful hydrogen-bond donors. researchgate.net In catalytic applications, this strong hydrogen-bonding interaction can activate electrophiles, such as carbonyls or monomers in polymerization reactions, making them more susceptible to nucleophilic attack. nih.govresearchgate.netspringernature.com

For instance, in the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), fluorinated alcohols like 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene have been shown to act as highly effective single-component catalysts. researchgate.netspringernature.com Mechanistic studies indicate that the fluorinated alcohol engages in multiple, dynamic hydrogen-bonding interactions with the monomer, the initiator, and the propagating polymer chain. nih.govresearchgate.net This cooperative hydrogen bonding serves a dual purpose: it activates the NCA monomer for ring-opening while simultaneously stabilizing the active chain-end, thereby preventing side reactions and leading to high reaction rates and selectivity. nih.govspringernature.com This "monocomponent-multifunctional" catalytic model highlights the unique ability of fluorinated alcohols to orchestrate complex transformations efficiently. researchgate.net

This catalytic strategy avoids the use of metal catalysts, which is advantageous for applications in biomedical fields where metal residues are a concern. nih.govspringernature.com The ability of these alcohols to promote reactions under mild conditions further underscores their utility as practical and environmentally benign organocatalysts. researchgate.net

Enhancement of Reaction Rates and Selectivity in Fluorinated Solvents

The use of fluorinated solvents, often in "fluorous" biphasic systems, can lead to significant enhancements in reaction rates and selectivity. libretexts.org Fluorous solvents are typically perfluorinated alkanes or ethers that are immiscible with many common organic solvents at room temperature but can become miscible upon heating. libretexts.org This temperature-dependent miscibility allows for a reaction to proceed in a homogeneous phase at elevated temperatures, followed by simple separation of the fluorous catalyst phase from the organic product phase upon cooling. libretexts.org

The rate enhancement observed in fluorinated media can be attributed to several factors. In some cases, the unique solvation properties of fluorous solvents can preferentially stabilize the transition state of a reaction relative to the ground state of the reactants. nih.gov Furthermore, the high solubility of gases like oxygen and hydrogen in fluorous solvents makes them excellent media for oxidation and hydrogenation reactions.

A notable example is the acceleration of Diels-Alder reactions in aqueous emulsions containing perfluorinated compounds. The formation of a "fluorous field" within micelles can concentrate reactants, leading to a significant increase in the effective molarity and, consequently, the reaction rate.

| Solvent System | Relative Rate Enhancement | Reference |

|---|---|---|

| Water | 1 | nih.gov |

| Aqueous Micellar System (Perfluorohexane/Lithium Perfluorooctanesulfonate) | ~100-fold | nih.gov |

Advanced Mechanistic Elucidation (Computational and Experimental)

Understanding the detailed mechanisms of reactions involving highly fluorinated vicinal diols requires a synergistic approach combining experimental studies with high-level computational modeling. This dual strategy is essential for mapping potential energy surfaces, identifying short-lived intermediates, and characterizing the geometry and energy of transition states. britannica.comwikipedia.orgwikipedia.orglibretexts.org

Identification of Reactive Intermediates and Transition States

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. britannica.comwikipedia.org This state corresponds to a maximum on the potential energy surface along the reaction coordinate and cannot be isolated due to its extremely short lifetime. masterorganicchemistry.com Reactive intermediates, conversely, are short-lived species that exist in a local energy minimum between two transition states and are, in principle, observable. masterorganicchemistry.com

In reactions involving vicinal diols, cyclic intermediates are commonly proposed. For instance, the reaction of vicinal diols with hydrogen bromide in acetic acid is suggested to proceed through the formation of a 1,3-dioxolan-2-ylium ion intermediate. This intermediate is then captured by a bromide ion to form the product.

Similarly, in electrophilic fluorination reactions mediated by reagents like Selectfluor, mechanistic studies on glycal substrates (which contain a vicinal diol equivalent) have identified transient intermediates. The reaction proceeds via the syn-addition of the fluorinating agent to the double bond, forming a covalent saccharide intermediate that can then anomerize to a more stable form before being attacked by a nucleophile. acs.org The characterization of such intermediates is crucial for understanding and controlling the stereoselectivity of the reaction.

The transition state is a theoretical construct representing the highest energy point on the reaction pathway. wikipedia.orgwikipedia.org Its structure involves partially formed and partially broken bonds. masterorganicchemistry.com According to the Hammond-Leffler postulate, the structure of the transition state will more closely resemble the species (reactants or products) to which it is closer in energy. wikipedia.org For example, in an endothermic reaction, the transition state is "late" and resembles the products. wikipedia.org

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of complex organic reactions. researchgate.net These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. libretexts.orgresearchgate.net By mapping the potential energy surface, computational models can predict reaction pathways, activation energies, and kinetic parameters, offering insights that are often difficult to obtain experimentally. britannica.comresearchgate.net

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| F(2P) + Acetone | G3MP2, MP2/6-311G(d,p) | Identified two pathways: direct H-abstraction (major) and addition-elimination (minor). Both are barrierless. | researchgate.net |

| SN2 Reaction (Cl⁻ + Br-CH₃) | DFT | Calculated the potential energy surface and geometry of the trigonal bipyramidal transition state. | libretexts.org |

| Epoxidation in Fluorinated Alcohols | DFT | Showed that explicit hydrogen-bonding with HFIP solvent molecules reduces the activation barrier, unlike methanol (B129727) which acts only as a polar solvent. | chemrxiv.org |

These computational models can also probe the role of the solvent. Theoretical studies have shown that fluorinated alcohol solvents like HFIP can explicitly participate in reactions through hydrogen bonding, lowering activation barriers in a way that less acidic alcohols cannot. chemrxiv.org By modeling the reaction with and without explicit solvent molecules, researchers can differentiate between general polarity effects and specific solvent-solute interactions, providing a detailed picture of the reaction environment. chemrxiv.org

Advanced Characterization Techniques for Fluorinated Vicinal Diols

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy provides unparalleled insight into the molecular framework of fluorinated vicinal diols. Techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are primary tools for elucidating the intricate structural details arising from the presence of multiple fluorine atoms and chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organofluorine compounds. nih.gov The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information through chemical shifts and spin-spin coupling. biophysics.org

A comprehensive analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra is essential for the initial structural verification of 3,3,4,5,5,5-Hexafluoropentane-1,2-diol.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the molecule. The protons of the hydroxyl groups (-OH) typically appear as broad singlets, although their chemical shift can vary with concentration, solvent, and temperature. The protons on the diol backbone (CH₂ and CH groups) would exhibit complex splitting patterns due to coupling with each other (geminal and vicinal H-H coupling) and, significantly, with adjacent fluorine atoms (H-F coupling). libretexts.org The signal for the -OH proton can be confirmed by its disappearance upon shaking the sample with a few drops of deuterium (B1214612) oxide (D₂O). libretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each of the five carbon atoms in the pentane (B18724) backbone. The presence of highly electronegative fluorine atoms dramatically influences the ¹³C chemical shifts. Carbons directly bonded to fluorine (C3, C4, C5) are expected to resonate at significantly downfield shifts and will appear as complex multiplets due to one-bond and two-bond carbon-fluorine (¹JCF, ²JCF) coupling. blogspot.com Carbons further from the fluorine substituents (C1, C2) will also be affected, though to a lesser extent. oregonstate.edursc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it particularly informative. biophysics.org For this compound, distinct signals are expected for the trifluoromethyl (-CF₃) group and the two difluoromethylene (-CF₂-) groups. These signals will appear as complex multiplets due to fluorine-fluorine (F-F) coupling through two, three, and four bonds, as well as fluorine-proton (F-H) coupling. thermofisher.com The large magnitude of these coupling constants provides critical information for assigning the specific fluorine environments. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H | C1-H₂ | ~3.7 - 4.0 | ddd (doublet of doublet of doublets) due to ²JHH, ³JHH, and ³JHF |

| C2-H | ~4.0 - 4.3 | m (multiplet) due to ³JHH and ³JHF | |

| OH | Variable (e.g., 2.0 - 5.0) | br s (broad singlet) or disappears with D₂O | |

| ¹³C | C1 (CH₂OH) | ~60 - 70 | t (triplet) due to ³JCF |

| C2 (CHOH) | ~70 - 80 | t (triplet) due to ³JCF | |

| C3 (CF₂) | ~110 - 125 | t (triplet) due to ¹JCF, further splitting from other F | |

| C4 (CF) | ~115 - 130 | d (doublet) due to ¹JCF, further splitting from other F | |

| C5 (CF₃) | ~120 - 130 | q (quartet) due to ¹JCF, further splitting from other F | |

| ¹⁹F | C3-F₂ | ~ -110 to -130 | m (multiplet) due to ²JFF, ³JFF, and ³JHF |

| C4-F | ~ -180 to -220 | m (multiplet) due to ³JFF and ²JHF | |

| C5-F₃ | ~ -70 to -85 | t (triplet) due to ³JFF |

Note: The values presented are estimations based on data for structurally similar polyfluorinated alcohols and alkanes and are highly dependent on the solvent and experimental conditions. Chemical shifts for ¹⁹F are relative to CFCl₃. nih.govblogspot.comoregonstate.edursc.orgmdpi.combeilstein-journals.orgresearchgate.net

Due to the presence of two chiral centers (C1 and C2), this compound can exist as multiple stereoisomers (diastereomers and enantiomers). NMR spectroscopy is a key tool for determining the relative stereochemistry. The magnitudes of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are dependent on the dihedral angle between the coupled nuclei, which can be used to infer the preferred conformation of the molecule in solution.

Furthermore, advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed. Heteronuclear NOE experiments, which measure through-space interactions between protons and fluorine atoms, are particularly valuable for establishing the spatial proximity of different groups within the molecule, thereby aiding in the assignment of stereochemistry. researchgate.net The introduction of fluorine can significantly influence the conformational preferences of a molecule, and NMR studies provide crucial experimental data to understand these effects. rsc.orgnih.gov

For a molecule with such potential for spectral overlap and complex coupling patterns, one-dimensional NMR spectra are often insufficient for complete and unambiguous signal assignment. Two-dimensional (2D) NMR experiments are therefore essential. thermofisher.com

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the mapping of proton connectivity along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a definitive link between the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is critical for assigning quaternary carbons and piecing together the molecular structure.

¹⁹F-detected HETCOR: These experiments correlate ¹H or ¹³C chemical shifts with those of ¹⁹F, leveraging the high sensitivity and resolution of the ¹⁹F nucleus to map out H-F and C-F connectivities through scalar couplings. blogspot.comacs.org

Pulsed Field Gradient (PFG) NMR techniques, such as in Diffusion Ordered Spectroscopy (DOSY), can also be applied. While primarily used for analyzing mixtures by separating the NMR signals of different components based on their diffusion coefficients, PFG NMR can confirm the purity of a sample and provide information on molecular size and aggregation phenomena in solution. mdpi.comnist.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of functional groups within the molecule.

The IR and Raman spectra of this compound are expected to be characterized by specific absorption bands corresponding to its key functional groups.

O-H Stretching: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is the hallmark of the hydroxyl (-OH) groups involved in hydrogen bonding. libretexts.orgnih.gov The exact position and shape of this band can provide information about the extent and nature (intramolecular vs. intermolecular) of hydrogen bonding. acs.org

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the CH₂ and CH groups.

C-F Stretching: The most intense and characteristic bands in the IR spectrum of a fluorinated compound are typically the C-F stretching vibrations, which appear in the region of 1000-1400 cm⁻¹. mdpi.com The complexity of the spectrum in this region will reflect the different types of C-F bonds present (-CF₃, -CF₂-).

C-O Stretching: The stretching vibration of the C-O single bonds of the primary and secondary alcohol groups is expected to produce a strong band in the 1050-1200 cm⁻¹ region.

Raman spectroscopy provides complementary data, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. nih.govmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad (IR) |

| C-H | Stretching | 2850 - 3000 | Medium (IR, Raman) |

| C-O | Stretching | 1050 - 1200 | Strong (IR) |

| C-F | Stretching | 1000 - 1400 | Very Strong (IR) |

Spectroscopic Signatures of Hydrogen Bonding and Conformational States

The conformational preferences of fluorinated vicinal diols like this compound are heavily influenced by a combination of steric and stereoelectronic effects. The presence of the bulky and electron-withdrawing hexafluoropropyl group (-CH(CF₃)₂) imposes significant conformational constraints. In solution, intramolecular hydrogen bonding between the two adjacent hydroxyl groups is expected, which can be detected using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

In IR spectroscopy, the presence of both free and hydrogen-bonded hydroxyl (O-H) groups gives rise to distinct absorption bands. A sharp band at higher wavenumbers (typically ~3600 cm⁻¹) corresponds to the free O-H stretch, while a broader band at lower wavenumbers (e.g., 3200-3500 cm⁻¹) is characteristic of O-H groups participating in hydrogen bonding. The relative intensity of these bands can provide information about the equilibrium between different conformational states.

NMR spectroscopy, particularly the analysis of vicinal coupling constants (³J), can reveal the preferred dihedral angles along the C1-C2 bond of the diol. For vicinal difluoroalkanes, conformations where the fluorine atoms are gauche to each other are often stabilized by hyperconjugative interactions. mdpi.comnih.gov A similar principle can apply to the hydroxyl groups in this compound, where gauche conformers may be favored to facilitate intramolecular hydrogen bonding. The strategic placement of fluorine atoms is known to control the conformation in other fluorinated organic molecules. nih.gov

| Spectroscopic Technique | Signature | Typical Value/Observation | Interpretation |

|---|---|---|---|

| Infrared (IR) Spectroscopy | O-H Stretching Frequency (νO-H) | ~3600 cm-1 (sharp) 3200-3500 cm-1 (broad) | Free Hydroxyl Group Hydrogen-Bonded Hydroxyl Group |

| Proton NMR (¹H NMR) | Hydroxyl Proton Chemical Shift (δOH) | Variable, concentration-dependent | Shift to higher ppm indicates stronger H-bonding |

| Proton NMR (¹H NMR) | Vicinal Coupling Constant (³JH1-H2) | Dependent on dihedral angle | Provides insight into favored rotamers around the C1-C2 bond |

Mass Spectrometry Techniques

Mass spectrometry is a crucial tool for the verification of the molecular weight and the elucidation of the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a compound with a high degree of confidence. imrpress.comscispace.com For this compound (C₅H₆F₆O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is indispensable for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures. mdpi.com Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), various ionic species can be observed.

| Ionic Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺· (Radical Cation) | C₅H₆F₆O₂ | 212.0272 |

| [M+H]⁺ (Protonated) | C₅H₇F₆O₂⁺ | 213.0349 |

| [M+Na]⁺ (Sodiated) | C₅H₆F₆NaO₂⁺ | 235.0169 |

| [M-H]⁻ (Deprotonated) | C₅H₅F₆O₂⁻ | 211.0194 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation patterns provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) would likely involve initial losses of small neutral molecules like water (H₂O). Subsequent fragmentation would involve cleavages of the carbon-carbon bonds, particularly the bond between C2 and C3, due to the presence of the hydroxyl groups and the influence of the fluoroalkyl chain. Understanding these fragmentation pathways is essential for structural confirmation and for distinguishing between isomers. uab.eduwvu.edu

| Precursor Ion (m/z) | Neutral Loss | Product Ion Formula | Product Ion (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| 213.0349 | H₂O | C₅H₅F₆O⁺ | 195.0243 | Loss of a water molecule from the diol |

| 213.0349 | CH₂O₂ | C₄H₅F₆⁺ | 167.0295 | Cleavage of C1-C2 bond with H rearrangement |

| 195.0243 | HF | C₅H₄F₅O⁺ | 175.0185 | Loss of hydrogen fluoride (B91410) |

| 213.0349 | C₂H₄O₂ | C₃H₃F₆⁺ | 153.0139 | Cleavage of the C2-C3 bond |

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Crystal Packing

For this compound, a single-crystal X-ray diffraction study would reveal the preferred conformation adopted in the solid state. This conformation is the result of minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. In the crystal structures of other fluorinated diols and glycols, the molecular conformation is often dictated by the formation of extensive hydrogen-bonding networks. nih.gov The packing of fluorinated molecules can be complex, with some favoring π-stacking if aromatic rings are present, while others adopt herringbone motifs. rsc.orguky.edu The high fluorine content in this compound could lead to fluorinated domains within the crystal structure, driven by fluorine-fluorine interactions. researchgate.net

Analysis of Intermolecular Interactions in the Solid State

| Interaction Type | Atoms Involved | Typical Distance Range (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | O-H···O | 2.5 - 2.9 | Primary structure-directing interaction |

| Hydrogen Bond | C-H···F | > 2.5 | Contributes to crystal packing |

| Fluorine-Fluorine Contact | C-F···F-C | 2.7 - 3.0 | Weakly stabilizing; can influence molecular arrangement |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the quality control of fluorinated vicinal diols, such as this compound. They are crucial for determining the purity of a sample and for separating potential isomers, which may possess different physical, chemical, and toxicological properties. The primary methods employed for these purposes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. When coupled with mass spectrometry, it allows for the confident identification and quantification of the individual components of a mixture. For fluorinated diols, GC-MS can be used to assess purity by detecting and identifying any residual starting materials, byproducts, or degradation products.

The analysis of diols by GC can sometimes be challenging due to the presence of two hydroxyl groups, which can lead to peak tailing on certain types of GC columns. However, with appropriate column selection and method parameters, these challenges can be overcome. For fluorinated compounds, a semi-polar GC column is often a suitable choice. nih.gov

Due to the absence of specific published methods for this compound, a hypothetical GC-MS method is proposed based on common practices for the analysis of similar fluorinated and polyol compounds.

Table 1: Proposed GC-MS Parameters for the Analysis of this compound

| Parameter | Suggested Condition |

| GC Column | DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Mass Range | 40-400 m/z |

The mass spectrometer would detect the parent ion of this compound and its characteristic fragmentation pattern, allowing for unambiguous identification. Impurities would appear as separate peaks in the chromatogram, and their relative abundance could be determined by comparing their peak areas to that of the main compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For non-volatile or thermally labile compounds, HPLC is often the method of choice over GC. Fluorinated vicinal diols can be effectively analyzed by HPLC to assess purity and separate isomers.

The choice of stationary phase is critical in HPLC. For the separation of fluorinated compounds, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, have shown unique selectivity. chromatographyonline.com These phases can offer enhanced retention and separation for halogenated compounds and positional isomers. researchgate.net Alternatively, traditional C8 or C18 reversed-phase columns can also be employed, sometimes in conjunction with fluorinated eluents to improve separation. nih.gov

Given the lack of specific literature for this compound, a hypothetical HPLC method is proposed based on established methodologies for separating fluorinated compounds and their isomers.

Table 2: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Condition |

| HPLC Column | Pentafluorophenyl (PFP) or C18 reversed-phase column |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (MS) |

This method would be capable of separating this compound from its impurities. Furthermore, the high resolving power of HPLC, particularly with a PFP column, would be advantageous for separating any potential stereoisomers or regioisomers of the target compound.

Theoretical and Computational Investigations of Highly Fluorinated Diols

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of fluorinated molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the molecule, from which various properties can be derived.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecules of the size and complexity of 3,3,4,5,5,5-Hexafluoropentane-1,2-diol. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the investigation of larger systems with good accuracy.

DFT calculations are widely used to determine the optimized geometries, relative energies of different conformers, and the electronic properties of fluorinated diols. By calculating the energies of various spatial arrangements of the atoms, DFT can predict the most stable conformations and the energy barriers between them. Functionals such as B3LYP, combined with appropriate basis sets like 6-311+G(d,p), are commonly employed to account for electron correlation and dispersion forces, which are crucial for describing the non-covalent interactions present in these systems.

Table 1: Representative DFT-Calculated Relative Energies for a Fluorinated Diol (Note: This data is illustrative for a generic fluorinated diol and not specific to this compound due to the absence of published data for this specific compound.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Gauche 1 | 0.00 | 65.2 |

| Gauche 2 | 1.25 | -70.5 |

| Anti | 2.50 | 178.9 |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than DFT and are often used to obtain high-accuracy benchmark data.

For highly fluorinated diols, ab initio calculations can be employed to refine the energetic ordering of conformers predicted by DFT and to obtain more accurate values for properties like bond dissociation energies and reaction barriers. While computationally more demanding than DFT, the accuracy of ab initio methods is often necessary for a definitive understanding of subtle electronic effects, such as the influence of fluorine atoms on the acidity of the hydroxyl protons.

Conformational Landscape and Intramolecular Interactions

The conformational landscape of a flexible molecule like this compound is complex, with numerous possible spatial arrangements of its atoms. Computational chemistry is essential for mapping this landscape and identifying the most stable conformers.

Computational Analysis of Preferred Conformers

The preferred conformations of fluorinated diols are determined by a delicate balance of steric repulsions, electrostatic interactions, and intramolecular hydrogen bonding. Computational methods are used to systematically explore the potential energy surface of the molecule by rotating its single bonds and calculating the energy of the resulting structures. This analysis reveals the low-energy conformers that are most likely to be populated at a given temperature. For vicinal diols, gauche and anti conformations around the C1-C2 bond are of particular interest.

Characterization of Intramolecular Hydrogen Bond Networks

A key feature of diols is their ability to form intramolecular hydrogen bonds, where a hydroxyl group on one part of the molecule interacts with the oxygen atom of another hydroxyl group. In this compound, the presence of electronegative fluorine atoms can influence the strength and geometry of these hydrogen bonds.

Computational studies can characterize these hydrogen bonds by identifying the bond critical points in the electron density, calculating the hydrogen bond distance and angle, and determining the vibrational frequency shift of the O-H bond involved in the interaction. The strength of the intramolecular hydrogen bond plays a significant role in stabilizing certain conformers, often favoring gauche arrangements of the hydroxyl groups over anti arrangements.

Table 2: Illustrative Calculated Hydrogen Bond Parameters for a Fluorinated Diol Conformer (Note: This data is representative and not specific to this compound.)

| Parameter | Value |

|---|---|

| H---O Distance (Å) | 2.15 |

| O-H---O Angle (°) | 155.8 |

| O-H Vibrational Frequency Shift (cm-1) | -45 |

Steric and Electronic Effects of Fluorine Atoms on Conformation

The substitution of hydrogen with fluorine has profound steric and electronic effects on the conformation of organic molecules. Fluorine is more sterically demanding than hydrogen, which can lead to increased steric repulsion in crowded regions of the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the motion and interactions of molecules over time. nih.gov For a molecule like this compound, MD simulations can reveal how its distinct structural features—a flexible carbon chain, hydrophilic diol functionality, and a bulky, hydrophobic fluorinated tail—govern its behavior in different chemical environments.

The dynamic behavior of this compound in various solvents is expected to be complex, dictated by a delicate balance of intermolecular forces. In polar protic solvents such as water or methanol (B129727), the hydroxyl groups would readily form hydrogen bonds, leading to strong solvent-solute interactions. However, the highly fluorinated tail would exhibit fluorophilicity and hydrophobicity, likely leading to specific conformational arrangements to minimize unfavorable interactions.

In nonpolar solvents, the fluorinated segment would be more readily solvated, while the diol group would likely engage in intramolecular hydrogen bonding to stabilize its polar nature in a nonpolar environment. MD simulations can quantify key dynamic properties such as diffusion coefficients and rotational correlation times, which would be expected to vary significantly across different solvent environments.

Interactive Data Table: Predicted Dynamic Properties of this compound in Different Solvents (Illustrative)

| Solvent | Predicted Dominant Interaction | Expected Relative Diffusion Coefficient | Expected Conformational State |

|---|---|---|---|

| Water | Hydrogen Bonding (Diol) / Hydrophobic Effect (Fluorinated Tail) | Low | Collapsed or micellar-like aggregation |

| Methanol | Hydrogen Bonding | Moderate | Extended |

| Hexane | Dispersion Forces | High | Intramolecular H-bonding favored |

| Perfluorohexane | Fluorophilic Interactions | High | Extended |

In fluorinated media, such as perfluorocarbons, the interactions are anticipated to be dominated by fluorophilic effects. The hexafluoropentyl chain of the diol would exhibit strong favorable interactions with the fluorinated solvent molecules. This "like-dissolves-like" principle at the fluorous level would likely lead to excellent solubility and unique structural arrangements. The diol headgroup, being fluorophobic, would likely drive the self-assembly of the molecules into aggregates or micelles, where the fluorinated tails are exposed to the solvent and the hydroxyl groups are shielded in the core. MD simulations are instrumental in visualizing and quantifying these solvent-solute interactions, including the radial distribution functions between specific atoms of the solute and solvent.

Advanced Theoretical Descriptors and Bonding Analysis

To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, advanced computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed. wiley.comwisc.edu

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density to define atoms and the bonds between them. wiley-vch.dee-bookshelf.de This method allows for a rigorous and quantitative description of chemical bonding. For this compound, a QTAIM analysis would provide critical information about the nature of its various chemical bonds.

Key parameters derived from a QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). For the C-F bonds, a high electron density and a positive Laplacian are expected, characteristic of polarized covalent bonds. The C-C bonds would show features of typical covalent bonds, while the C-O and O-H bonds would exhibit significant polarity. Furthermore, QTAIM can identify non-covalent interactions, such as intramolecular hydrogen bonds between the two hydroxyl groups or between a hydroxyl group and a fluorine atom, which can significantly influence the molecule's conformation and reactivity.

Interactive Data Table: Predicted QTAIM Parameters for Selected Bonds in this compound (Illustrative)

| Bond | Predicted Electron Density (ρ) at BCP (a.u.) | Predicted Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Predicted Bond Character |

|---|---|---|---|

| C-F | ~0.25 - 0.30 | > 0 | Polar Covalent |

| C-C | ~0.20 - 0.25 | < 0 | Covalent |

| C-O | ~0.22 - 0.27 | > 0 | Polar Covalent |

| O-H | ~0.30 - 0.35 | > 0 | Polar Covalent |

NBO analysis provides a chemist's-eye view of the electronic structure by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds. dergipark.org.tr This approach offers valuable insights into the stability and reactivity of a molecule by quantifying the interactions between filled (donor) and empty (acceptor) orbitals.

Interactive Data Table: Predicted NBO Analysis Results for Key Interactions in this compound (Illustrative)

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) | Significance |

|---|---|---|---|

| LP(O) | σ(C-C) | ~1-3 | Stabilization of the diol moiety |

| LP(O) | σ(C-F) | ~0.5-2 | Influence of fluorine on diol electronics |

| σ(C-H) | σ*(C-F) | ~0.5-1.5 | Hyperconjugative stabilization |

Applications and Functional Materials Derived from Fluorinated Diols

Role as Versatile Building Blocks in Advanced Organic Synthesis

The presence of hydroxyl groups and a fluorinated chain makes these diols attractive starting points for complex chemical transformations.

Precursors for Novel Fluorinated Heterocyclic Compounds

While the direct application of 3,3,4,5,5,5-Hexafluoropentane-1,2-diol as a precursor for heterocyclic compounds is not extensively documented in publicly available literature, the general reactivity of diols suggests potential pathways. Diols can undergo reactions such as cyclodehydration to form cyclic ethers or can be reacted with other bifunctional molecules to construct larger heterocyclic rings. The incorporation of a hexafluoropentyl moiety into a heterocyclic scaffold is of significant interest, as fluorinated heterocycles are an important class of compounds in medicinal chemistry, agrochemicals, and materials science. nih.gove-bookshelf.deresearchgate.net The synthesis of such compounds often relies on a "building block" strategy, where pre-fluorinated fragments are incorporated into the target molecule. e-bookshelf.de

Synthesis of Complex Bioactive Fluorinated Molecules

There are no specific, widely-cited examples of this compound being used in the synthesis of complex bioactive molecules. However, the introduction of fluorine into organic molecules is a critical strategy in drug discovery. nih.govnih.govresearchgate.netmdpi.com Fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Fluorinated building blocks, including diols, are therefore highly valuable for creating novel pharmaceutical candidates. chemimpex.comdundee.ac.uk The this compound structure offers a unique combination of chirality and fluorine content that could be exploited to generate new classes of bioactive compounds.

Integration into Polymer Science and Advanced Materials Engineering

The most significant applications of fluorinated diols are found in polymer chemistry, where they are used to impart the unique properties of fluorine—such as hydrophobicity, low surface energy, and thermal stability—to various polymer systems.

Synthesis of Fluorinated Polyethers and Polyformals from Diol Isomers

Isomers of hexafluoropentanediol, such as 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, are documented as precursors for polyfluoroethers. chemicalbook.com Polyethers are typically synthesized via the condensation of diols with dihalides or through the ring-opening polymerization of cyclic ethers. The incorporation of fluorinated diols like 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol into the polymer backbone results in materials with enhanced chemical resistance and thermal stability. chemimpex.com Similarly, polyformals can be prepared by the reaction of these diols with formaldehyde (B43269) or its derivatives, leading to polymers with a repeating -[O-R-O-CH₂]- structure, where R is the fluorinated alkyl chain.

Development of Fluorinated Polyurethanes with Tailored Properties

Fluorinated diols are widely used as chain extenders or as components of the soft segment in the synthesis of fluorinated polyurethanes (FPUs). nih.gov The reaction of a diisocyanate with a polyol and a chain extender (the fluorinated diol) produces a block copolymer with distinct hard and soft segments. nih.govbohrium.com The incorporation of the fluorinated diol into the polymer backbone has profound effects on the material's properties. mdpi.comnsf.gov

Key properties influenced by fluorinated diols in polyurethanes include:

Thermal Stability : The high strength of the C-F bond contributes to enhanced thermal stability compared to non-fluorinated analogues. nih.govmdpi.com

Low Glass Transition Temperature (Tg) : The flexible nature of fluorinated ether segments can lead to polymers with very low glass transition temperatures, making them suitable for low-temperature applications. mdpi.com

Surface Properties : Fluorinated segments tend to migrate to the polymer-air interface, creating a surface with low energy, high hydrophobicity, and oleophobicity. bohrium.comnsf.gov

Chemical Resistance : The inertness of the fluorinated chain enhances the polymer's resistance to chemical attack. nih.gov

| Fluorinated Diol Component | Diisocyanate Used | Glass Transition Temp. (Tg) | Decomposition Onset Temp. | Key Feature | Reference |

|---|---|---|---|---|---|

| Fluorinated polyether diols | Aromatic & Cycloaliphatic | As low as -139°C | 247–330°C | Wide operational temperature range | mdpi.com |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (chain extender) | Hexamethylene diisocyanate (HDI) | Not specified | Not specified | Enhanced water resistance | nih.gov |

| Perfluoropolyether (PFPE) diol | Methylene diphenyl diisocyanate (MDI) | Not specified | Not specified | Advancing water contact angle up to 131.5° | nsf.gov |

Preparation of Telechelic Fluoropolymers with Controlled Architectures

Telechelic polymers are macromolecules that possess reactive functional groups at both chain ends. rsc.org Fluorinated telechelic diols are crucial precursors for creating well-defined fluoropolymers, particularly block copolymers. acs.orgacs.orgnih.gov These diols can act as initiators for polymerization reactions, allowing for the growth of polymer chains from both hydroxyl ends.

The synthesis often involves multi-step processes, such as the radical telomerization of a fluoroalkene with a diiodoperfluoroalkane, followed by functional group transformations to introduce the terminal hydroxyl groups. nih.gov The resulting α,ω-fluorinated diols can then be used in subsequent polycondensation or polyaddition reactions (e.g., to make polyurethanes or polyesters) where the fluorinated segment is precisely located in the center of a polymer chain. This controlled architecture is key to designing advanced materials like thermoplastic elastomers and specialized surfactants. scilit.com Research has shown that these telechelic diols can have low glass transition temperatures (around -60°C) and good thermal stability, making them excellent building blocks for high-performance polymers. acs.orgnih.gov

Applications in Catalysis and Novel Reaction Media

The unique physicochemical properties of fluorinated diols, such as this compound, position them as valuable components in modern catalysis and for the design of innovative reaction environments. Their strong hydrogen-bonding capabilities, low nucleophilicity, and distinct polarity contribute to their effectiveness as reaction promoters and components of specialized solvent systems.

Fluorinated alcohols, a class of compounds that includes diols like this compound, have gained significant attention as powerful reaction media and promoters in organic synthesis. nih.govresearchgate.net Their distinct characteristics, such as potent hydrogen-bond donating ability combined with low nucleophilicity, enable them to activate substrates and facilitate reactions, often without the need for traditional catalysts. nih.govcolab.ws This promoting effect is particularly evident in transformations involving electrophilic activation.

Research has demonstrated that fluorinated alcohols can significantly enhance the reactivity of various transformations. For instance, they are effective in promoting the ring-opening reactions of epoxides with weak or neutral carbon nucleophiles by activating the epoxide electrophilically. arkat-usa.org This approach often provides a milder and more efficient alternative to methods requiring strong Lewis acids. arkat-usa.org Similarly, direct allylic substitution reactions of allylic alcohols with a range of nucleophiles proceed in high yields when conducted in fluorinated alcohol media like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE). acs.org

The promoting effect of these alcohols is also crucial in the field of C-H functionalization, where they can have a beneficial impact on reactivity, site-selectivity, and stereoselectivity. rsc.orgrsc.org In some cases, the presence of a fluorinated alcohol is a specific requirement for the catalytic system to function effectively. rsc.org For example, the addition of catalytic amounts of HFIP was found to activate a DBFOX-Ph/Ni(II) catalyst system in the enantioselective fluorination of oxindoles, allowing the reaction to proceed at lower temperatures with improved enantioselectivity. nih.gov The strong hydrogen-bonding interactions are considered the primary driving force behind the promoting effects observed in most of these reactions. researchgate.net

Table 1: Examples of Organic Transformations Promoted by Fluorinated Alcohols

| Transformation Type | Fluorinated Alcohol | Role | Substrates | Key Finding |

|---|---|---|---|---|

| Ring-Opening of Epoxides | Various | Promoter/Solvent | Epoxides, Carbon Nucleophiles | Enhances electrophilic activation, enabling reactions with weak nucleophiles without strong Lewis acids. arkat-usa.org |

| Allylic Substitution | HFIP, TFE | Promoter/Solvent | Allylic Alcohols, N/Si/C Nucleophiles | Facilitates direct substitution under mild conditions, leading to high yields of desired products. acs.org |

| C-H Functionalization | HFIP, TFE | Solvent/Co-solvent | Aromatic and Aliphatic Substrates | Improves reactivity, site-selectivity, and stereoselectivity in various transition metal-catalyzed reactions. rsc.orgrsc.org |

| Enantioselective Fluorination | HFIP | Catalyst Activator | Oxindoles | Activates a Ni(II) catalyst system, allowing for lower reaction temperatures and higher enantioselectivity. nih.gov |

| Nucleophilic Substitutions | Various | Promoter/Solvent | Various | The strong hydrogen-bond donating ability is a key driving force for the reaction. nih.govresearchgate.net |

The development of novel reaction media is critical for advancing green chemistry and improving process efficiency. Fluorinated compounds, including diols, play a role in the creation of specialized non-aqueous and biphasic systems. These systems are designed to overcome challenges associated with traditional solvents, such as product separation and catalyst recycling.

Biphasic catalysis, particularly fluorous biphasic systems (FBS), leverages the unique solubility properties of fluorinated substances. An FBS typically consists of a fluorous solvent and a conventional organic solvent. These two phases are immiscible at room temperature but can become a single homogeneous phase upon heating. A catalyst modified with a fluorous tag will preferentially dissolve in the fluorous phase. The reaction occurs in the homogeneous phase at elevated temperatures, and upon cooling, the phases separate. This allows for the straightforward separation of the product (in the organic phase) from the catalyst (in the fluorous phase), enabling easy catalyst recycling.

While highly fluorinated alkanes are common fluorous solvents, the principles can be extended to systems incorporating other fluorinated molecules. The polarity and hydrogen-bonding ability of a fluorinated diol like this compound could be utilized to tune the properties of a biphasic system or to create novel non-aqueous media. For instance, its structure could help to solvate polar catalysts or reagents while retaining a degree of fluorophilicity, potentially bridging the gap between highly polar and non-polar fluorous phases. The goal of these systems is to combine the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation characteristic of heterogeneous catalysis.

Table 2: Principles and Components of Fluorous Biphasic Systems (FBS)

| Component / Principle | Description | Role in Catalysis |

|---|---|---|

| Fluorous Phase | A solvent with a high fluorine content (e.g., perfluoroalkanes). | Serves as the reservoir for the fluorous-tagged catalyst. |

| Organic Phase | A conventional organic solvent (e.g., toluene, hexane). | Dissolves the reactants and, subsequently, the products. |

| Fluorous-Tagged Catalyst | A homogeneous catalyst modified with perfluoroalkyl chains ("fluorous ponytails"). | Confers selective solubility in the fluorous phase, enabling its recovery and reuse. |

| Temperature-Dependent Miscibility | The two solvent phases become miscible upon heating and separate upon cooling. | Allows the reaction to proceed in a single, homogeneous phase, maximizing reaction rates. |

| Phase Separation | Upon cooling, the system reverts to two distinct layers. | Facilitates simple decantation or separation of the product-containing organic phase from the catalyst-containing fluorous phase. |

Q & A

Q. What synthetic methodologies are reported for fluorinated diols like 3,3,4,5,5,5-hexafluoropentane-1,2-diol?

Fluorinated diols are typically synthesized via stepwise fluorination of precursor diols using agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For structurally analogous compounds (e.g., 2,2,3,3,4,4-hexafluoropentane-1,5-diol), fluorination is followed by purification via column chromatography under inert conditions to prevent hydrolysis . Intermediate characterization often employs NMR to confirm regioselective fluorination .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in fluorinated diols?

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and fluorine substitution patterns. For example, studies on hexafluorocyclopentene derivatives reveal C–F bond distances of 1.33–1.37 Å and tetrahedral geometry at fluorinated carbons . Complementary and NMR can identify vicinal diol protons (δ 4.0–5.0 ppm) and deshielded carbons adjacent to fluorine atoms .

Q. How does fluorination influence the solubility and thermal stability of hexafluoropentane-1,2-diol derivatives?

Fluorination reduces polarity, enhancing solubility in nonpolar solvents (e.g., hexane, CFCl₃) but decreasing water solubility. Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures >200°C observed for similar fluorinated diols due to strong C–F bonds . Differential scanning calorimetry (DSC) can detect phase transitions, such as enantiotropic transitions at ~120°C .

Q. What reactivity patterns are observed in fluorinated 1,2-diols during oxidative cleavage?

Fluorinated 1,2-diols undergo periodic acid (HIO₄)-mediated cleavage to yield fluorinated diketones. The reaction mechanism involves formation of a cyclic iodate intermediate, with reaction rates dependent on steric hindrance from fluorine substituents . Monitoring via gas chromatography (GC) or LC-MS is recommended to track byproducts .

Advanced Research Questions

Q. How can DSC and variable-temperature XRD elucidate phase transitions in fluorinated diols?

DSC reveals endothermic/exothermic events associated with solid-solid or solid-liquid transitions. For 2,2,3,3,4,4-hexafluoropentane-1,5-diol, enantiotropic transitions (reversible upon cooling) are linked to conformational flexibility of the diol backbone . Variable-temperature XRD provides lattice parameter changes, with anisotropic expansion observed along fluorinated carbon chains .

Q. What methodologies evaluate the photochromic behavior of fluorinated diol derivatives in polymer matrices?

UV-Vis spectroscopy tracks absorbance changes (e.g., λmax shifts) during photoisomerization. For cyclopentene-linked diols (e.g., 3,3,4,4,5,5-hexafluoro-1,2-bis[4-(phenylethynyl)phenyl]cyclopentene), irradiation at 365 nm induces ring-opening, with quantum yields calculated via actinometry . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes in polymeric environments .

Q. What analytical techniques assess the environmental persistence of fluorinated diols?

High-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry (IMS) detects degradation products in soil/water samples. Aerobic biodegradation studies for analogous compounds show half-lives >60 days due to C–F bond stability . Ecotoxicity assays (e.g., Daphnia magna LC50) are recommended for risk assessment .

Q. How should researchers address discrepancies in fluorination reaction yields under varying conditions?

Systematic optimization via Design of Experiments (DoE) is advised. Factors like solvent polarity (e.g., CH₂Cl₂ vs. THF), temperature (−78°C to 25°C), and fluorinating agent (SF₄ vs. DAST) significantly impact yields. Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps .

Q. What strategies are used to synthesize polymers from fluorinated diols (e.g., FPF-1)?

Polycondensation with formaldehyde under acidic conditions produces polyacetals (e.g., FPF-1, CAS 376-90-9). Gel permeation chromatography (GPC) determines molecular weight distributions (Mw/Mn), while FT-IR confirms ether linkage formation (C–O–C stretch at 1100 cm⁻¹) .

Q. How do computational methods support mechanistic studies of fluorinated diol reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like oxidative cleavage. Molecular dynamics (MD) simulations predict solvent effects on diol conformation, validated against experimental viscosity data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.